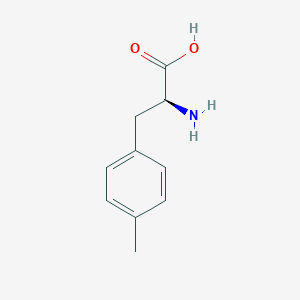

4-Methyl-L-phenylalanine

Übersicht

Beschreibung

4-Methyl-L-phenylalanine is an amino acid derivative characterized by the presence of a methyl group attached to the phenyl ring of L-phenylalanineIt is a white crystalline powder with a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol .

Wirkmechanismus

Target of Action

4-Methyl-L-phenylalanine, also known as L-4-Methylphenylalanine, is a derivative of the amino acid phenylalanine . It interacts with L-type amino acid transporter 1 (LAT1) , a transmembrane protein responsible for transporting large neutral amino acids . LAT1 is particularly promising for targeted drug delivery, given its tissue-specific expression profile .

Mode of Action

The compound’s interaction with its targets involves the selective transport of large neutral amino acids, including phenylalanine and its derivatives . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Biochemical Pathways

Phenylalanine, the parent compound of this compound, is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . It’s also involved in the production of melanin pigments . .

Pharmacokinetics

It’s known that the compound is transported by lat1 . The compound’s affinity and selectivity for LAT1 can be influenced by the position and number of methyl groups on the phenylalanine molecule . More research is needed to fully understand the ADME properties of this compound.

Result of Action

Phenylalanine, the parent compound, is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain; keeps you awake and alert; reduces hunger pains; functions as an antidepressant and helps improve memory . It’s also thought that L-phenylalanine may stimulate the production of melanin in the affected skin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s selective transport by LAT1 can be influenced by the presence of other large neutral amino acids . More research is needed to fully understand how environmental factors influence the action of this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methyl-L-phenylalanine can be synthesized through several methods. One common approach involves the alkylation of L-phenylalanine using methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts. Enzymatic synthesis using phenylalanine ammonia-lyase (PAL) can convert L-phenylalanine to this compound under mild conditions. This method is advantageous due to its high specificity and environmentally friendly nature .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 4-Methylbenzaldehyde or 4-Methylbenzoic acid.

Reduction: 4-Methylbenzyl alcohol.

Substitution: Various substituted phenylalanine derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Protein Engineering

4-Methyl-L-phenylalanine is extensively utilized in protein engineering to create modified proteins with enhanced properties. Its incorporation into peptides allows researchers to study the effects of structural modifications on protein stability and activity. This application is crucial for developing therapeutic proteins with improved efficacy and stability in pharmaceutical contexts .

Drug Development

In drug development, this compound serves as a building block for synthesizing novel therapeutic agents. Notably, it is used in designing drugs targeting neurological disorders. The compound's unique structural features contribute to the development of selective inhibitors that can modulate biological pathways relevant to various diseases .

Case Study: Neurological Disorders

A study highlighted the use of this compound in synthesizing compounds that act as pharmacological chaperones for phenylalanine hydroxylase mutants. These compounds stabilize misfolded enzymes, offering potential therapeutic strategies for phenylketonuria (PKU) patients .

Research on Amino Acid Metabolism

Researchers employ this compound to investigate its effects on amino acid metabolism. Studies focus on how this compound influences metabolic pathways, aiding in understanding metabolic disorders and their treatments. This research is pivotal for developing dietary interventions and pharmacological therapies for conditions like PKU and other metabolic syndromes .

Biochemical Studies

The compound is also integral to biochemical studies that explore the structure-function relationship of proteins. By modifying specific residues with this compound, scientists can elucidate how changes at the molecular level affect enzyme function and catalytic efficiency. This knowledge is essential for designing more effective enzymes and catalysts in industrial applications .

Food Industry Applications

In the food industry, this compound is explored as a natural flavor enhancer. Its ability to modify taste profiles makes it appealing to manufacturers seeking to improve the sensory qualities of food products without synthetic additives .

Data Table: Applications Overview

Vergleich Mit ähnlichen Verbindungen

L-Phenylalanine: The parent compound without the methyl group.

4-Fluoro-L-phenylalanine: A fluorinated analog with different electronic properties.

4-Iodo-L-phenylalanine: An iodinated analog with higher molecular weight and different reactivity.

Uniqueness: 4-Methyl-L-phenylalanine is unique due to the presence of the methyl group, which affects its hydrophobicity and steric properties. This modification can influence its binding affinity to enzymes and receptors, making it a valuable tool in biochemical studies and drug design .

Biologische Aktivität

4-Methyl-L-phenylalanine (4-MePhe) is an analog of the amino acid phenylalanine, notable for its structural modifications that impact its biological activity. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and pharmacology, due to its interactions with biological systems and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a methyl group attached to the para position of the phenyl ring of L-phenylalanine. This modification alters its hydrophobicity and steric properties, influencing its interactions with proteins and membranes.

Transport Mechanisms

Research indicates that 4-MePhe interacts with the L-type amino acid transporter 1 (LAT1), which is crucial for amino acid transport across cell membranes. LAT1 is often overexpressed in cancer cells, making it a target for drug delivery systems. Studies have shown that 4-MePhe exhibits competitive inhibition of LAT1-mediated transport, suggesting its potential utility in targeting tumors that rely on this transport mechanism for nutrient uptake .

Table 1: LAT1 Affinity of Phenylalanine Analogues

| Compound | (µM) | LAT1 Selectivity |

|---|---|---|

| L-Phenylalanine | 5.0 | Baseline |

| This compound | 3.2 | Higher than Phe |

| α-Methyl-L-phenylalanine | 7.5 | Lower |

This table summarizes the inhibition constants () for various phenylalanine analogues, highlighting the enhanced selectivity of 4-MePhe for LAT1 compared to other analogs .

Antimicrobial and Cytotoxic Activity

In vitro studies have demonstrated that 4-MePhe exhibits antimicrobial properties against various bacterial strains. Additionally, cytotoxicity assays reveal that it can affect cell viability in certain cancer cell lines, indicating potential as a chemotherapeutic agent .

Table 2: Cytotoxic Effects of 4-MePhe on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HEK293T | 250 |

| PLC/PRF/5 | 300 |

| HEP3B | 150 |

These results suggest that 4-MePhe may selectively induce apoptosis in specific cancer cells while having a lesser effect on normal cells .

Structural Studies

Spectroscopic studies utilizing fluorescence and infrared absorption techniques have been employed to investigate the conformational behavior of peptides modified with 4-MePhe. These studies reveal that the incorporation of 4-MePhe into peptide structures does not significantly disrupt their helical conformation, suggesting stability in biological environments .

Case Study: Peptaibiotics Interaction

A notable application of 4-MePhe is in the study of peptaibiotics—antimicrobial peptides that exhibit membrane-active properties. By labeling these peptides with 4-cyano-α-methyl-L-phenylalanine, researchers have been able to probe membrane interactions more effectively. The findings indicate that this modification enhances the ability to study peptide-membrane interactions through spectroscopic methods .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLHSFUMICQIMB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228249 | |

| Record name | 4-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1991-87-3, 7758-37-4 | |

| Record name | 4-Methyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1991-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What novel application of 4-Methyl-L-phenylalanine is being investigated, and what properties make it suitable for this purpose?

A1: Researchers are currently investigating the potential of a novel copper(II) coordination polymer incorporating this compound as a treatment for diabetes []. This compound, denoted as [Cu2(L)2(4,4ʹ-bipy)2]n·2 n(ClO4) (where HL = this compound and 4,4ʹ-bipy is 4,4ʹ-bipyridine), exhibits promising photocatalytic activity, degrading methyl blue solutions under UV irradiation. Additionally, the compound demonstrates high thermal stability up to 275°C [], making it potentially suitable for further development as a therapeutic agent.

Q2: How is this compound being utilized in analytical chemistry, and what advantages does it offer?

A2: this compound is employed as a chiral derivatizing agent for separating phenylthiocarbamyl amino acids (PTC-D/L-AAs) via capillary electrophoresis []. When bonded to a maleopimaric acid anhydride-modified silica monolith, it creates a chiral stationary phase. This setup enables the successful resolution of various PTC-D/L-AA enantiomers, including those of arginine, valine, leucine, phenylalanine, β-phenylalanine, tryptophan, and kynurenine, with high column efficiencies []. This highlights the utility of this compound in developing effective chiral separation techniques.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.